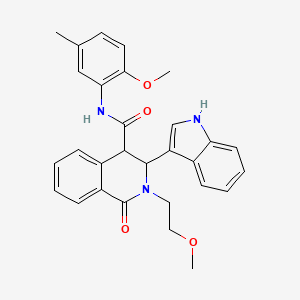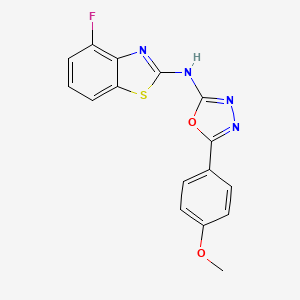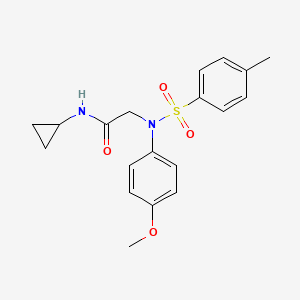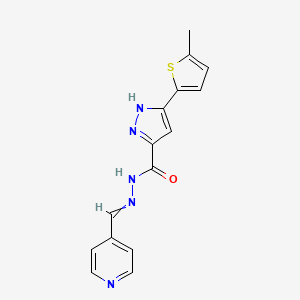![molecular formula C11H14N4OS B10805957 2-hydrazinyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10805957.png)
2-hydrazinyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-300424, also known as 2-hydrazino-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, is a chemical compound with the molecular formula C11H14N4OS and a molecular weight of 250.32 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300424 involves multiple steps, starting with the preparation of the core structure, cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. The key steps include:
Formation of the thieno ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Hydrazination: The introduction of the hydrazino group is carried out using hydrazine hydrate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of WAY-300424 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Utilizing large reactors to carry out the cyclization and hydrazination reactions.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield.
Purification and quality control: Employing industrial-scale purification methods and rigorous quality control to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-300424 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
WAY-300424 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of WAY-300424 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group plays a crucial role in its activity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
Uniqueness
WAY-300424 is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its hydrazino group provides versatility in chemical reactions, making it a valuable compound for various research applications. Compared to similar compounds, WAY-300424 offers a unique combination of chemical reactivity and biological activity, making it a preferred choice for specific studies.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-hydrazinyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C11H14N4OS/c12-15-11-13-9(16)8-6-4-2-1-3-5-7(6)17-10(8)14-11/h1-5,12H2,(H2,13,14,15,16) |
InChI Key |
XRSKRTVOBJOSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethylphenyl)-2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B10805902.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B10805905.png)
![2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B10805906.png)
![2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B10805907.png)
![2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10805908.png)
![N-[(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B10805913.png)
![(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805916.png)
![4-Benzyl-1-methyl-6,7,8,9-tetrahydro-4H-10-thia-2,3,4,10b-tetraaza-cyclopenta[a]fluoren-5-one](/img/structure/B10805922.png)
![N-(4-ethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10805930.png)


![2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B10805944.png)
